2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(6-methoxy-3-azabicyclo[311]heptan-3-yl)ethan-1-one is a compound that belongs to the class of 3-azabicyclo[311]heptanes These compounds are known for their unique bicyclic structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of specific reducing agents and controlled reaction conditions to ensure the successful formation of the desired bicyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using specific reducing agents to modify its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
Uniqueness
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its methoxy group and amino functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5,10H2,1H3 |
InChI Key |
OTNPWQANCWCZLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CN |
Origin of Product |
United States |
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